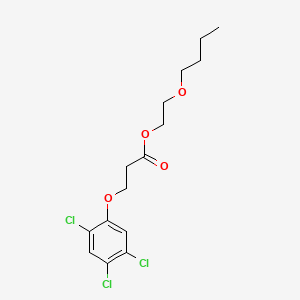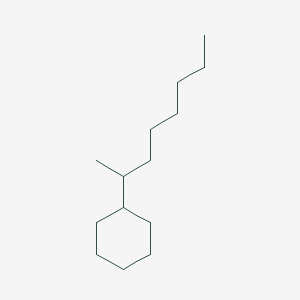
2-Cyclohexyloctane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclohexyloctane is an organic compound with the molecular formula C₁₄H₂₈. It is a cycloalkane derivative, specifically an octane molecule with a cyclohexyl group attached to the second carbon atom. This compound is known for its unique structural properties and is often studied for its thermophysical and chemical characteristics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexyloctane typically involves the alkylation of cyclohexane with 1-bromo-octane under specific conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to reflux to ensure complete conversion of the reactants .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-Cyclohexyloctane undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromic acid to form cyclohexyl octanoic acid.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to produce cyclohexyl octane.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromic acid (H₂CrO₄)
Reduction: Hydrogen gas (H₂), palladium catalyst (Pd/C)
Substitution: Chlorine (Cl₂), bromine (Br₂), UV light, radical initiators
Major Products Formed
Oxidation: Cyclohexyl octanoic acid
Reduction: Cyclohexyl octane
Substitution: Halogenated derivatives of this compound
Scientific Research Applications
2-Cyclohexyloctane has several applications in scientific research:
Chemistry: It is used as a reference compound in the study of cycloalkane derivatives and their thermophysical properties.
Biology: Its derivatives are studied for potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the synthesis of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Cyclohexyloctane involves its interaction with molecular targets through hydrophobic interactions and van der Waals forces. These interactions can influence the compound’s behavior in chemical reactions and its potential biological activities. The pathways involved include the activation of specific enzymes and receptors that can modulate various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
Cyclooctane: A cycloalkane with the molecular formula C₈H₁₆, known for its conformational complexity and stability.
Cyclohexane: A simpler cycloalkane with the molecular formula C₆H₁₂, widely used as a solvent and in the production of nylon.
Cyclohexylbenzene: A derivative of cyclohexane with a benzene ring, used as an intermediate in the production of phenol and cyclohexanone.
Uniqueness
2-Cyclohexyloctane is unique due to its specific structural arrangement, which combines the properties of both cyclohexane and octane. This unique structure imparts distinct chemical and physical properties, making it valuable for various research and industrial applications .
Properties
CAS No. |
2883-05-8 |
|---|---|
Molecular Formula |
C14H28 |
Molecular Weight |
196.37 g/mol |
IUPAC Name |
octan-2-ylcyclohexane |
InChI |
InChI=1S/C14H28/c1-3-4-5-7-10-13(2)14-11-8-6-9-12-14/h13-14H,3-12H2,1-2H3 |
InChI Key |
IRKYBYIUHWZQGP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C)C1CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





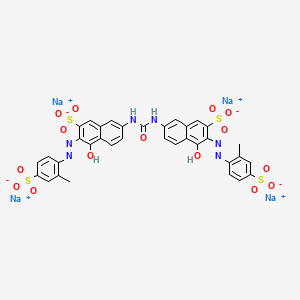
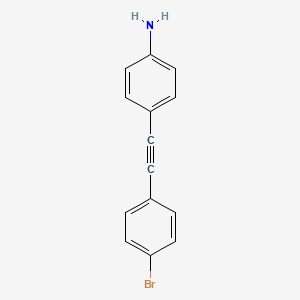
![5-(4-Phenoxybutoxy)furo[3,2-g]chromen-7-one](/img/structure/B13817981.png)
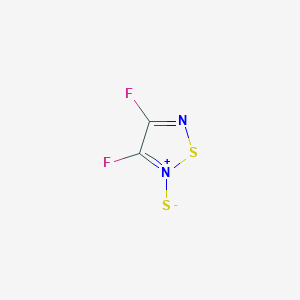




![3-[(Diethylamino)methyl]-2,4-dihydroxybenzaldehyde](/img/structure/B13818008.png)
